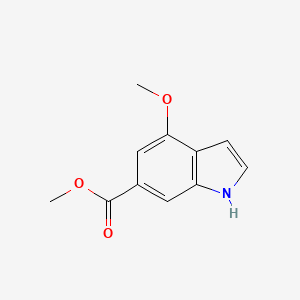

Methyl-4-Methoxy-1H-Indol-6-carboxylat

Übersicht

Beschreibung

“Methyl 4-methoxy-1H-indole-6-carboxylate” is a chemical compound. It appears as a white to pale cream to cream to yellow to orange to brown form of crystals, powder, or crystalline powder .

Synthesis Analysis

The synthesis of similar compounds, such as “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

The molecular structure of “Methyl 4-methoxy-1H-indole-6-carboxylate” can be represented by the InChI code:1S/C11H11NO3/c1-14-10-6-7 (11 (13)15-2)5-9-8 (10)3-4-12-9/h3-6,12H,1-2H3 . Chemical Reactions Analysis

“Methyl 4-methoxy-1H-indole-6-carboxylate” is a useful synthon in Sonogashira cross-coupling reactions . It can also be used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .Physical And Chemical Properties Analysis

“Methyl 4-methoxy-1H-indole-6-carboxylate” has a molecular weight of 205.21 . It is a brown solid and should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

Synthese von Alkaloidderivaten

Indolderivate sind in vielen natürlichen Alkaloiden und synthetischen Arzneimitteln weit verbreitet. “Methyl-4-Methoxy-1H-Indol-6-carboxylat” dient als Schlüsselzwischenprodukt bei der Synthese komplexer Moleküle, die die biologische Aktivität natürlicher Alkaloide nachahmen . Diese synthetischen Wege führen oft zu Verbindungen mit potenziellen therapeutischen Anwendungen, wie z. B. Krebstherapie, antimikrobieller Aktivität und verschiedenen anderen Behandlungsformen.

Antivirale Mittel

Indolderivate haben sich als vielversprechend für die Verwendung als antivirale Mittel erwiesen. Spezielle Substitutionen am Indolringsystem, wie z. B. in “this compound”, können zu Verbindungen führen, die eine inhibitorische Aktivität gegen Viren wie Influenza A und Coxsackie B4-Virus aufweisen . Die strukturelle Vielseitigkeit von Indol ermöglicht die Entwicklung einer breiten Palette von antiviralen Verbindungen mit unterschiedlichen Wirkmechanismen.

Anti-HIV-Aktivität

Der Indolkern ist Bestandteil mehrerer Verbindungen mit Anti-HIV-Aktivität. Derivate von “this compound” wurden synthetisiert und auf ihre Fähigkeit getestet, die Replikation von HIV-1- und HIV-2-Stämmen in akut infizierten Zellen zu hemmen . Diese Anwendung ist entscheidend im anhaltenden Kampf gegen HIV/AIDS.

Antimikrobielle Anwendungen

“this compound” wurde als Reaktant für die Herstellung von Verbindungen mit antibakteriellen Eigenschaften verwendet . Diese Verbindungen können bestimmte bakterielle Enzyme oder Stoffwechselwege angreifen, was zur Entwicklung neuer Antibiotika führt, die gegen resistente Bakterienstämme wirken können.

Krebsforschung

Indolderivate, einschließlich “this compound”, werden auf ihre potenzielle Verwendung in der Krebsbehandlung untersucht. Sie können als Inhibitoren verschiedener zellulärer Signalwege wirken, die in Krebszellen überaktiv sind, wie z. B. der Hedgehog-Signalweg . Durch die gezielte Beeinflussung dieser Signalwege können Indolderivate das Tumorwachstum und die Proliferation hemmen.

Neurologische Forschung

Als Inhibitor von Botulinum-Neurotoxin und ITK (Interleukin-2-induzierbare T-Zell-Kinase) trägt “this compound” zur neurologischen Forschung bei . ITK-Inhibitoren können die Immunantwort modulieren, was bei der Behandlung von Autoimmunerkrankungen des Nervensystems von Bedeutung ist.

Wirkmechanismus

Target of Action

Methyl 4-methoxy-1H-indole-6-carboxylate, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of Methyl 4-methoxy-1H-indole-6-carboxylate involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound binds with high affinity to its targets, which can lead to the development of new useful derivatives .

Biochemical Pathways

Methyl 4-methoxy-1H-indole-6-carboxylate affects various biochemical pathways due to its broad-spectrum biological activities . The affected pathways and their downstream effects contribute to its diverse biological activities. For example, indole derivatives have been reported as antiviral agents .

Result of Action

The molecular and cellular effects of Methyl 4-methoxy-1H-indole-6-carboxylate’s action are diverse due to its broad-spectrum biological activities . For instance, it has shown inhibitory activity against influenza A .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-methoxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGRBMGAWHIYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478366 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41082-79-5 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

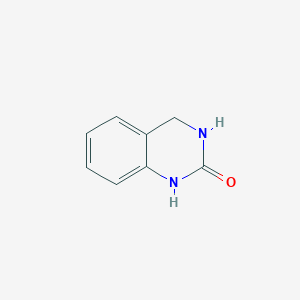

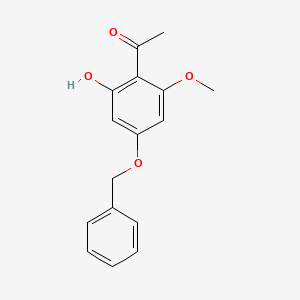

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

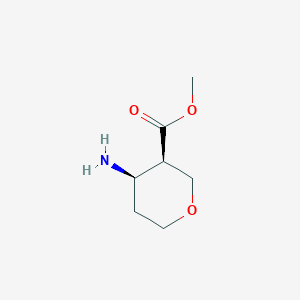

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)